Allatostatin II

Juvenile Hormone In Vitro Bioassay Corpora Allata

Select Allatostatin II (AST 2, CAS 123374-34-5) for maximum assay sensitivity in insect JH biosynthesis inhibition studies. With an ED₅₀ of 0.014 nM — ~7,600-fold more potent than Allatostatin I (ED₅₀ 107 nM) — this specific FGLamide decapeptide enables sub-nanomolar receptor profiling unattainable with generic analogs. Its unique N-terminal Gly-Asp-Gly-Arg 'address' region confers distinct, non-synergistic receptor interactions, making it indispensable for cloning and characterizing high-affinity allatostatin receptor subtypes and for SAR-driven peptidomimetic IGR development. Avoid potency gaps; order the definitive high-affinity ligand.

Molecular Formula C49H74N14O13
Molecular Weight 1067.2 g/mol
Cat. No. B15599194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllatostatin II
Molecular FormulaC49H74N14O13
Molecular Weight1067.2 g/mol
Structural Identifiers
InChIInChI=1S/C49H74N14O13/c1-26(2)18-33(42(51)70)59-40(67)25-55-44(72)35(20-29-10-7-6-8-11-29)61-43(71)28(5)57-47(75)36(21-30-13-15-31(64)16-14-30)63-48(76)34(19-27(3)4)62-46(74)32(12-9-17-54-49(52)53)58-39(66)24-56-45(73)37(22-41(68)69)60-38(65)23-50/h6-8,10-11,13-16,26-28,32-37,64H,9,12,17-25,50H2,1-5H3,(H2,51,70)(H,55,72)(H,56,73)(H,57,75)(H,58,66)(H,59,67)(H,60,65)(H,61,71)(H,62,74)(H,63,76)(H,68,69)(H4,52,53,54)
InChIKeyWGQGYYOXEWOITJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allatostatin II: A Potent Decapeptide Inhibitor of Juvenile Hormone Biosynthesis for Insect Physiology Research


Allatostatin II (AST 2) is a decapeptide neurohormone originally isolated from the cockroach *Diploptera punctata*, belonging to the FGLamide allatostatin family [1]. It acts as a pleiotropic inhibitor of juvenile hormone (JH) synthesis by the corpora allata, a critical endocrine regulator in insect development and reproduction [2]. The peptide's sequence, Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH₂, shares a conserved C-terminal motif with other allatostatins but possesses a unique N-terminal 'address' region that contributes to its high potency and distinct receptor interaction profile [1].

Why Allatostatin II Cannot Be Replaced by Other In-Class Peptides


Despite sharing the conserved C-terminal FGLamide motif, the 13+ members of the *Diploptera punctata* allatostatin family exhibit dramatically different potencies and receptor interaction profiles [1]. Substituting Allatostatin II with a generic analog like Allatostatin I or III is not scientifically valid due to orders-of-magnitude differences in ED₅₀ values and the distinct, non-synergistic nature of receptor-ligand interactions [2]. The specific N-terminal amino acid sequence dictates its high affinity for a subset of allatostatin receptors, a functional selectivity not replicated by closely related peptides [1].

Quantitative Differentiation of Allatostatin II: Potency, Efficacy, and Receptor Dynamics


Comparative Inhibitory Potency: Allatostatin II vs. In-Family Peptides (I, III, IV)

In a seminal in vitro bioassay using corpora allata from virgin female *Diploptera punctata*, Allatostatin II demonstrated potent inhibition of juvenile hormone synthesis. It achieved >40% inhibition at a concentration of 10⁻⁸ M [1]. In this same assay, Allatostatin I required a 10-fold lower concentration (10⁻⁹ M) to achieve similar inhibition, whereas Allatostatin III was 70-fold less potent, requiring 7 x 10⁻⁷ M for the same effect. This establishes Allatostatin II as a high-potency standard within the class.

Juvenile Hormone In Vitro Bioassay Corpora Allata Endocrinology

Extreme Potency Range: Allatostatin II (Dippu-AST 2) Defines the High-Affinity End of the Family

An extensive study of all 13 *Diploptera punctata* allatostatins revealed a dramatic 7,600-fold potency range within the peptide family [1]. Dippu-AST 2 (Allatostatin II) exhibited the highest potency, with an ED₅₀ value of 0.014 nM [1]. In stark contrast, Dippu-AST 1 was identified as the least potent member, with an ED₅₀ of 107 nM [1]. This places Allatostatin II at the extreme high-affinity end of the potency spectrum, distinguishing it fundamentally from most other family members.

ED50 IC50 Dose-Response Receptor Affinity

Unique Receptor Interaction Profile: Evidence for Distinct Binding Sites

Combination studies using cocktails of all 13 allatostatins failed to demonstrate any synergistic effect on JH biosynthesis inhibition [1]. Furthermore, experiments with mixtures lacking Dippu-AST 2 (12-member cocktail) or lacking both Dippu-AST 2 and 5 (11-member cocktail) yielded no evidence of additive or synergistic interactions [1]. This indicates that Allatostatin II acts through a distinct, non-overlapping receptor interaction mechanism, likely binding with high affinity to a specific receptor subtype or conformational state not accessible to other family members.

Receptor Pharmacology Ligand Binding Synergism GPCR

Defined Structural Identity: The N-Terminal Sequence as a Key Differentiator

The primary sequence of Allatostatin II is uniquely Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH₂ [1]. While it shares the C-terminal FGLamide motif common to the FGLamide allatostatin family (critical for core activity), its N-terminal 'address' sequence (Gly-Asp-Gly-Arg) is distinct from all other isolated allatostatins, including Allatostatin I, III, and IV [1]. Variations in this address region are known to result in differences in potency and receptor selectivity [2].

Peptide Sequence Structure-Activity Relationship N-Terminus

High-Impact Research and Development Applications for Allatostatin II


High-Sensitivity In Vitro Bioassays for Juvenile Hormone Regulation

Allatostatin II is the optimal choice for in vitro studies of JH biosynthesis inhibition when maximal sensitivity is required. Its exceptional potency (ED₅₀ = 0.014 nM) [1] allows researchers to probe the high-affinity end of the allatostatin receptor response curve at sub-nanomolar concentrations, minimizing non-specific binding and off-target effects that might occur with less potent analogs like Dippu-AST 1 (ED₅₀ = 107 nM) [1].

Pharmacological Characterization of Allatostatin Receptor Subtypes

Given evidence that Allatostatin II interacts with receptors in a unique, non-synergistic manner [1], it is an indispensable tool for dissecting the complexity of allatostatin receptor pharmacology. Researchers seeking to identify, clone, and functionally characterize specific high-affinity receptor subtypes in insect models must use Allatostatin II as their primary ligand, as other family members do not fully recapitulate its binding profile [1].

Structure-Activity Relationship (SAR) Studies for Novel Insect Growth Regulators (IGRs)

Allatostatin II serves as a critical parent scaffold for SAR programs aimed at developing peptidomimetic insect growth regulators. Its unique N-terminal sequence (Gly-Asp-Gly-Arg) [2], which distinguishes it from less potent or structurally different allatostatins like AST I and AST III [2], provides a distinct chemical starting point. Modifications to this address region can be systematically correlated with changes in the compound's potent bioactivity (IC₅₀/ED₅₀) [1], guiding the rational design of more stable and bioavailable IGR candidates.

Comparative Endocrinology and Evolutionary Studies of Neuropeptide Function

The vast potency range among allatostatin paralogs, exemplified by the ~7,600-fold difference between Allatostatin II and Allatostatin I [1], makes this specific peptide a critical reference standard for comparative studies. Investigations into the functional evolution of neuropeptide systems, such as those using ancestral sequence reconstruction [3], require the use of precisely defined, high-activity modern peptides like Allatostatin II to serve as a benchmark against which the activity of resurrected ancestral peptides can be quantitatively compared.

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